1-(5-Chloro-2-nitrophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine is a complex organic compound known for its unique chemical properties. This compound is often used in various scientific research applications due to its distinctive molecular structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine typically involves multi-step organic reactions. The process may start with the nitration of chlorobenzene derivatives, followed by the introduction of piperazine rings through nucleophilic substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and piperazine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-nitrophenyl)-4-(2-nitrophenyl)piperazine
- 1-(5-Chloro-2-nitrophenyl)-4-(4-nitrophenyl)piperazine
- 1-(5-Chloro-2-nitrophenyl)-4-(2,4-dinitrophenyl)piperazine
Uniqueness
1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C17H14ClF3N4O4 |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
1-(5-chloro-2-nitrophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C17H14ClF3N4O4/c18-12-2-4-14(24(26)27)15(10-12)23-7-5-22(6-8-23)13-3-1-11(17(19,20)21)9-16(13)25(28)29/h1-4,9-10H,5-8H2 |
InChI Key |
JPTUJGFZHNHDRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.